N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide is a synthetic compound that has recently gained attention in the field of pharmaceutical and medical research This compound is characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a phenyl-substituted butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 2-hydroxy-2-methyl-4-phenylbutylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its antimicrobial activity may result from disrupting bacterial cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.
N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,9-7-13-5-3-2-4-6-13)12-17-15(18)14-8-10-20-11-14/h2-6,8,10-11,19H,7,9,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIRPWGESCMBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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